Methyl 5-aminopyrazine-2-carboxylate
Overview
Description
Methyl 5-aminopyrazine-2-carboxylate is an important organic intermediate with the molecular formula C₆H₇N₃O₂ and a molar mass of 153.14 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Methyl 5-aminopyrazine-2-carboxylate is a derivative of 3-aminopyrazine-2-carboxamide . It primarily targets the Prolyl-tRNA Synthetase (ProRS) . ProRS plays a crucial role in protein synthesis, which is essential for the growth and survival of all cells .
Mode of Action
The compound interacts with its target, ProRS, through a two-step catalytic reaction . This process involves the formation of an enzyme-bound aminoacyl-adenylate (AMP-aa), followed by the formation of an aminoacylated tRNA by transferring the amino acid to the corresponding tRNA .
Biochemical Pathways
The interaction of this compound with ProRS affects the proteosynthesis pathway, which is essential for the growth and survival of cells . The compound’s action on this pathway can lead to the inhibition of protein synthesis, thereby affecting the growth and survival of the cells.
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption . The compound’s lipophilicity (Log Po/w) is 0.95, indicating it has the potential to cross biological membranes .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis due to its interaction with ProRS . This can lead to the cessation of growth and survival of the cells.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by light and temperature . Therefore, it should be stored in a dark place and at a temperature between 2-8°C . Furthermore, its solubility can affect its bioavailability and efficacy. It is very soluble, with a solubility of 45.0 mg/ml , which can enhance its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-aminopyrazine-2-carboxylate can be synthesized from 5-halopyrazine-2-carboxylate. The synthetic process involves the following steps :
Amination Reaction: 5-halopyrazine-2-carboxylate reacts with substituted amino reagents in the presence of an organic solvent and alkali at 60-70°C. The reaction mixture is then poured into water, filtered, and dried to obtain this compound.
Deamination and Hydrolysis: The 5-substituted aminopyrazine-2-carboxylate undergoes deamination and hydrolysis to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted pyrazine derivatives.
Scientific Research Applications
Methyl 5-aminopyrazine-2-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocyclic derivatives.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 5-aminopyrazine-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 3-amino-5-methylpyrazine-2-carboxylate
- Methyl 5-chloropyrazine-2-carboxylate
- Methyl 6-methoxy-2-pyrazinecarboxylate
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its amino group at the 5-position and carboxylate ester at the 2-position make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 5-aminopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZSZAVQOVHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561413 | |
Record name | Methyl 5-aminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-94-2 | |
Record name | Methyl 5-aminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-aminopyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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